molecular formula C13H21ClFN B11997396 beta-Ethyl-4-fluoro-N,alpha,alpha-trimethylbenzeneethanamine hydrochloride, (+/-)- CAS No. 26515-42-4

beta-Ethyl-4-fluoro-N,alpha,alpha-trimethylbenzeneethanamine hydrochloride, (+/-)-

Cat. No.: B11997396
CAS No.: 26515-42-4
M. Wt: 245.76 g/mol
InChI Key: VKJHCGMPOLLOCP-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a dimethylpentanamine structure, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with a methylating agent to introduce the dimethyl groups. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted fluorophenyl derivatives .

Scientific Research Applications

3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the dimethylpentanamine structure contributes to its overall pharmacokinetic properties. The compound may modulate the activity of neurotransmitters, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorophenylhydrazine hydrochloride
  • Flunarizine
  • Indole derivatives

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the fluorophenyl group and the dimethylpentanamine structure allows for a unique interaction with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

26515-42-4

Molecular Formula

C13H21ClFN

Molecular Weight

245.76 g/mol

IUPAC Name

3-(4-fluorophenyl)-N,2-dimethylpentan-2-amine;hydrochloride

InChI

InChI=1S/C13H20FN.ClH/c1-5-12(13(2,3)15-4)10-6-8-11(14)9-7-10;/h6-9,12,15H,5H2,1-4H3;1H

InChI Key

VKJHCGMPOLLOCP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)F)C(C)(C)NC.Cl

Origin of Product

United States

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